molecular formula C19H19N3O2S B415300 4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B415300
M. Wt: 353.4g/mol
InChI Key: NWGXOSGTWQJAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with thiourea in the presence of a base to form the intermediate 2-thioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can interact with metal ions in the active site, inhibiting enzyme activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-HYDROXYPHENYL)-6-METHYL-N-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4g/mol

IUPAC Name

4-(2-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-11-7-9-13(10-8-11)21-18(24)16-12(2)20-19(25)22-17(16)14-5-3-4-6-15(14)23/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,25)

InChI Key

NWGXOSGTWQJAQK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3O)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3O)C

Origin of Product

United States

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